

Crystal Structure and Polymorphism of Safinamide Mesylate: A Technical Guide

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Introduction

Safinamide mesylate, the active pharmaceutical ingredient (API) in Xadago®, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] The solid-state properties of an API, including its crystal structure and potential for polymorphism, are of paramount importance in drug development. Different polymorphic forms of a drug substance can exhibit variations in physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known crystal structures and polymorphic forms of safinamide mesylate, along with the experimental methodologies employed for their characterization.

Polymorphic Forms of Safinamide Mesylate

Several polymorphic forms of **safinamide mesylate** have been identified and characterized, including anhydrous and hydrated crystalline forms. The two most prominently discussed forms in the scientific literature are a hemihydrate form, referred to as SM_E, and an anhydrous form found in the commercial Xadago® tablets.[4][5] Additionally, several other forms, designated as Form A1, Form B, and Form C, have been described in patent literature.[6][7][8][9]

Table 1: Crystallographic Data of Safinamide Mesylate Polymorphs



Form	Crystal System	Space Group	Unit Cell Volume (ų)	Molecule s per Asymmet ric Unit (Z')	Hydration State	Referenc e
SM_E	Monoclinic	P21	1905.0	2	Hemihydrat e	[4][10]
Anhydrous (Xadago®)	Orthorhom bic	P212121	Not specified	1	Anhydrous	[4][10]
Polymorph I (Safinamid e HCI)	Triclinic	P1	Not specified	3	N/A	[4][10]
Polymorph II (Safinamid e HCI)	Orthorhom bic	P212121	Not specified	1	N/A	[4][10]

Note: Data for Polymorphs I and II of Safinamide HCl are included for comparative purposes as they provide insight into the conformational flexibility of the safinamide molecule.

Characterization of Polymorphic Forms

The identification and characterization of **safinamide mesylate** polymorphs have been accomplished through a combination of advanced analytical techniques, primarily X-ray diffraction, thermal analysis, and spectroscopy.[4][10]

1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are fundamental techniques for elucidating the crystal structure and identifying different polymorphic forms.

 Single-Crystal X-ray Diffraction (SC-XRD): This technique has been instrumental in determining the precise crystal and molecular structure of the SM_E hemihydrate form at



100 K.[4][5] The analysis revealed a monoclinic crystal system with the space group P2₁, containing two independent safinamide molecules in the asymmetric unit.[4][10]

• Powder X-ray Diffraction (PXRD): PXRD is used to characterize the bulk crystalline material and is a key tool in distinguishing between different polymorphs. The anhydrous form present in Xadago® tablets was identified as having an orthorhombic crystal system with the space group P2₁2₁2₁.[4][11] Patent literature also provides characteristic PXRD peaks for other forms, which are summarized in the table below.

Table 2: Characteristic PXRD Peaks (2θ) for **Safinamide Mesylate** Polymorphs

Form	Characteristic 2θ Peaks (°)
Form B	7.82, 8.51, 13.01, 17.82, 18.71, 20.37, 21.98, 22.90 (± 0.2)[6]
Form C	8.503, 17.029, 20.087, 20.346, 21.965, 23.838 (± 0.1)[7]
Form A1	18.6, 20.3, 20.6, 22.8 (± 0.1)[9]

2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior of the different polymorphic forms, including melting points, phase transitions, and dehydration events.

- Differential Scanning Calorimetry (DSC): For the SM_E hemihydrate form, DSC analysis shows a broad endothermic peak with a maximum at 55.7 °C, which corresponds to a dehydration process, and a sharp endothermic peak at 215.9 °C, attributed to the melting of the material.[4] A patent for Form B reports an endothermic peak at 213.9 ± 5.0 °C.[6]
- Thermogravimetric Analysis (TGA): TGA of the SM_E form shows a weight loss of 2.346% between 30-60 °C, confirming the loss of water.[4]

Table 3: Thermal Analysis Data for **Safinamide Mesylate** Polymorphs



Form	DSC Endothermic Peaks (°C)	TGA Weight Loss (%)
SM_E (Hemihydrate)	55.7 (dehydration), 215.9 (melting)	2.346 (30-60 °C)
Form B	213.9 (± 5.0)	Not specified

3. Spectroscopic Techniques

Solid-state Nuclear Magnetic Resonance (ssNMR) and other spectroscopic methods provide further insight into the molecular structure and dynamics within the crystal lattice.

Solid-State NMR (ssNMR):13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS)
 NMR spectroscopy has been used to study the SM_E form and the safinamide mesylate in
 Xadago® tablets.[4] The spectra of the SM_E form are consistent with the presence of two
 crystallographically non-equivalent molecules in the asymmetric unit.[4]

Interconversion and Stability

The stability and interconversion of polymorphic forms are critical considerations. The SM_E hemihydrate form can be converted to an anhydrous form (SM_D) by heating at 80 °C for one hour.[4] Conversely, the anhydrous form of **safinamide mesylate** in Xadago® tablets can undergo a phase transformation to the P2₁ form (hemihydrate) in a high-humidity environment, a process that is reversible upon heating to 80 °C.[4][10] A reversible thermal transformation between Z' = 1 and Z' = 3 crystallographic forms has also been observed for the commercial API in the 0–20 °C temperature range.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.

- 1. Crystallization of SM E Hemihydrate Form
- Procedure: The SM_E hemihydrate form was obtained by recrystallization of the safinamide mesylate API from a water-ethanol mixture (1:9 v/v).[4]
- 2. Powder X-ray Diffraction (PXRD)

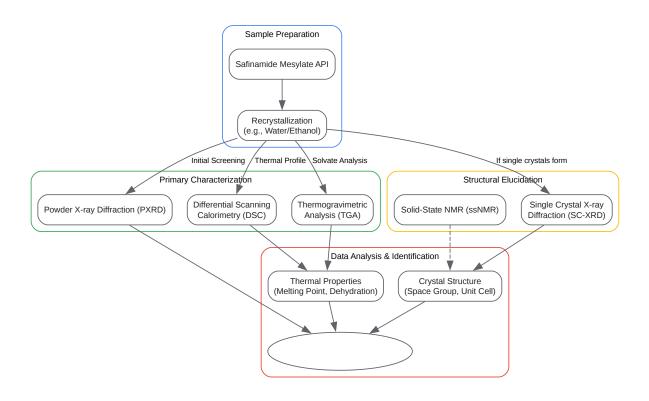


- Instrumentation: A diffractometer with Cu-Kα radiation is typically used.
- Data Collection: For the anhydrous form from tablets, the data range was 3–85° 2θ with a step of 0.02°.[4]
- Data Analysis: Indexing of the experimental diffraction data can be performed using software like DICVOL04 as implemented in Expo2014.[4]
- 3. Differential Scanning Calorimetry (DSC)
- Instrumentation: A DSC 2920 (TA Instruments) or similar calorimeter can be used.[4][10]
- Sample Preparation: Samples are typically weighed into aluminum pans.
- Heating Rate: A heating rate of 5 °C/min is commonly employed.[4][10]
- Temperature Range: A typical temperature range for analysis is from 0 to 250 °C.[4]
- 4. Thermogravimetric Analysis (TGA)
- Instrumentation: A TGA instrument, often coupled with a DSC.
- Heating Rate: A heating rate of 5 °C/min has been used.[4][10]
- 5. Solid-State NMR (ssNMR) Spectroscopy
- Instrumentation: A Bruker Avance III spectrometer (e.g., 600 MHz) equipped with a MAS probe head.[4]
- Sample Preparation: Samples are packed into ZrO₂ rotors (e.g., 1.3 mm).
- Experimental Parameters: For 13C CP/MAS experiments, a spinning rate of 8 kHz, a proton 90° pulse length of 4 μ s, and a contact time of 2 ms can be used.[10]

Visualizations

Diagram 1: Polymorphic Characterization Workflow



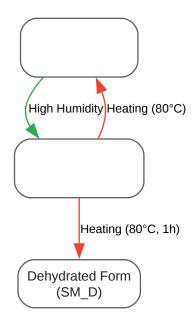


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Caption: Workflow for the characterization of safinamide mesylate polymorphs.

Diagram 2: Relationship and Interconversion of Safinamide Mesylate Forms





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Caption: Interconversion pathways between **safinamide mesylate** forms.

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